2-Hydroxy-4-(trifluoromethoxy)benzonitrile
Description
Significance of Fluorinated Aromatic Nitriles in Modern Organic Chemistry
Aromatic nitriles, which are organic compounds containing a nitrile (-C≡N) group attached to an aromatic ring, are pivotal intermediates in organic chemistry. numberanalytics.com They serve as precursors for a wide array of chemical entities, including amines, carboxylic acids, heterocyclic compounds, dyes, and pigments. numberanalytics.com Their utility is prominent in the pharmaceutical, agrochemical, and materials science sectors. numberanalytics.comontosight.ai
The strategic incorporation of fluorine into organic molecules can dramatically alter their chemical and biological properties. nih.gov Fluorinated groups, such as the trifluoromethoxy (-OCF3) group, are known to enhance critical parameters like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com The trifluoromethoxy group, in particular, is gaining importance in pharmaceutical and agrochemical research for its ability to improve the in vivo transport and pharmacokinetic profiles of bioactive molecules. nih.govchemimpex.com Consequently, fluorinated aromatic nitriles represent a highly valuable class of building blocks, combining the synthetic versatility of the nitrile group with the property-enhancing effects of fluorine. rsc.org
Structural Features and Electronic Influences of the Trifluoromethoxy and Nitrile Moieties in Benzonitrile (B105546) Scaffolds
The chemical behavior of 2-Hydroxy-4-(trifluoromethoxy)benzonitrile is dictated by the interplay of its three functional groups on the benzene (B151609) ring. Each group exerts distinct electronic effects, influencing the reactivity of the aromatic scaffold.
The nitrile group (-CN) is a potent electron-withdrawing group. youtube.com It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both the inductive effect (due to the electronegativity of nitrogen) and the resonance effect (delocalization of π-electrons from the ring to the nitrile group). youtube.comlibretexts.org
In contrast, the hydroxyl group (-OH) is an activating group. lumenlearning.com The oxygen's lone pairs strongly donate electron density into the ring through resonance (+R effect), making the ring more nucleophilic and reactive towards electrophiles. studymind.co.uk This activating influence counteracts the deactivating effects of the nitrile and trifluoromethoxy groups.
The combination of a strong activating group (-OH) with two powerful deactivating groups (-CN and -OCF3) creates a unique electronic environment on the benzonitrile scaffold, influencing the regioselectivity of further chemical transformations.
| Functional Group | Inductive Effect (-I) | Resonance Effect (+/-R) | Overall Effect on Ring |
|---|---|---|---|
| -OH (Hydroxyl) | Withdrawing | Strongly Donating (+R) | Activating |
| -CN (Nitrile) | Withdrawing | Withdrawing (-R) | Deactivating |
| -OCF3 (Trifluoromethoxy) | Strongly Withdrawing | Weakly Donating (+R) | Strongly Deactivating |
Historical Context and Evolution of Research on Related Benzonitrile Derivatives
The study of benzonitrile derivatives has a long history, beginning with the parent compound, benzonitrile. It was first reported in 1844 by Hermann Fehling, who synthesized it from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This discovery laid the groundwork for the entire class of compounds known as nitriles. wikipedia.org Early research focused on understanding the fundamental reactions and properties of this basic aromatic nitrile. wikipedia.org
Over time, scientific inquiry expanded to include substituted benzonitriles, driven by their potential applications. The introduction of various functional groups onto the benzonitrile ring was found to yield compounds with useful properties, leading to their use as intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. ontosight.aiontosight.ai For instance, research into hydroxybenzonitrile derivatives has been conducted to understand their biological activities. researchgate.net
The mid-to-late 20th century saw a surge in the development of fluorinated organic compounds. Chemists recognized that incorporating fluorine could fine-tune molecular properties in ways that were previously difficult to achieve. nih.gov This led to the evolution of research from simple halogenated benzonitriles to more complex structures containing fluorinated moieties like the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. mdpi.comnih.gov This modern focus on highly functionalized, fluorinated benzonitriles is aimed at creating advanced molecules for specialized applications. chemimpex.com
Scope and Objectives of Academic Inquiry into this compound
The primary scope of academic and industrial inquiry into this compound centers on its role as a specialized chemical building block. The specific arrangement of its functional groups makes it a valuable precursor for the synthesis of more complex target molecules, particularly in the fields of medicinal chemistry and agrochemistry.
The key objectives of research involving this compound include:
Development of Efficient Synthetic Routes: A primary goal is to establish cost-effective and high-yield methods for producing this compound itself.
Use as a Synthetic Intermediate: The nitrile group is a versatile functional group that can be converted into amines, amides, or carboxylic acids, providing a handle for further molecular elaboration. libretexts.org Researchers aim to utilize this reactivity to construct novel molecular frameworks.
Leveraging Fluorine Chemistry: The trifluoromethoxy group is incorporated to enhance the physicochemical and biological properties of the final products. nih.govchemimpex.com Research objectives include synthesizing derivatives that exhibit improved metabolic stability, increased lipophilicity, and enhanced biological activity.
Exploration of Novel Bioactive Compounds: By using this compound as a starting material, chemists aim to discover new drug candidates and agrochemicals. The combination of the hydroxyl, nitrile, and trifluoromethoxy groups provides a unique scaffold for creating molecules with potential therapeutic or crop protection applications.
In essence, the academic inquiry is not focused on the end-use of this compound itself, but rather on its potential and application as a sophisticated intermediate for constructing novel, high-value chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDFDTHLUUTJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2 Hydroxy 4 Trifluoromethoxy Benzonitrile
Reactions Involving the Hydroxyl Functionality
The phenolic hydroxyl group is a key site for a range of chemical transformations, including alkylation, acylation, and oxidation. It also plays a crucial role in directing non-covalent interactions.
The hydroxyl group of 2-Hydroxy-4-(trifluoromethoxy)benzonitrile can readily undergo O-alkylation to form ethers and O-acylation to form esters. The increased acidity of the phenolic proton, due to the electron-withdrawing substituents, facilitates its deprotonation to form a phenoxide ion. This phenoxide is a potent nucleophile that can react with various electrophiles.
O-Alkylation: In a typical Williamson ether synthesis, the compound is treated with a base (e.g., sodium hydride, potassium carbonate) to generate the phenoxide, which then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.
O-Acylation: Esterification can be achieved by reacting the phenol (B47542) with acylating agents such as acyl chlorides or acid anhydrides. mdpi.com This reaction can be catalyzed by a base (e.g., pyridine, triethylamine) or a strong acid. mdpi.com The choice of catalyst and reaction conditions can be crucial to favor O-acylation over potential C-acylation (Friedel-Crafts acylation) on the aromatic ring. mdpi.com
| Reaction Type | Reagents | Product Class | Illustrative Product Name |
|---|---|---|---|
| O-Alkylation | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | Alkyl Ether | 2-Alkoxy-4-(trifluoromethoxy)benzonitrile |
| O-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Ester | 2-Cyano-5-(trifluoromethoxy)phenyl alkanoate |
| O-Acylation | Acid Anhydride ((RCO)₂O), Catalyst | Ester | 2-Cyano-5-(trifluoromethoxy)phenyl alkanoate |
Phenols can be susceptible to oxidation, often leading to the formation of quinones or complex polymeric materials. However, the this compound molecule is expected to exhibit considerable stability against oxidation. The presence of two strong electron-withdrawing groups (-CN and -OCF3) on the aromatic ring decreases its electron density, making it less susceptible to electrophilic attack by oxidizing agents.
While mild oxidation might not proceed readily, strong oxidizing agents under harsh conditions could potentially lead to ring-opening or degradation rather than the formation of well-defined quinone derivatives. The formation of 2-hydroxybenzophenone (B104022) derivatives, which are valuable UV absorbers, often involves specific synthetic routes rather than direct oxidation of substituted phenols. beilstein-journals.org
The molecular structure of this compound is well-suited for participating in hydrogen bonding, which can direct the formation of ordered supramolecular structures.
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group and the nitrile group in the ortho positions allows for the formation of an intramolecular hydrogen bond (O-H···N). This type of interaction is observed in related structures like 2-hydroxybenzophenone and ortho-hydroxyazobenzenes, where it contributes to the molecule's conformational rigidity and stability. mdpi.comrsc.org
Intermolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This allows for the formation of intermolecular O-H···N hydrogen bonds, linking molecules together. In analogous crystal structures, such interactions have been shown to lead to the formation of extended assemblies like zigzag chains. nih.gov These non-covalent interactions are fundamental in crystal engineering and can influence the material's physical properties.
| Interaction Type | Donor Group | Acceptor Group | Resulting Structure |
|---|---|---|---|
| Intramolecular | Hydroxyl (-OH) | Nitrile (-C≡N) | Stable five-membered ring conformation |
| Intermolecular | Hydroxyl (-OH) | Nitrile (-C≡N) | Chains, dimers, or other supramolecular assemblies |
Transformations of the Nitrile Group
The nitrile group is a versatile functionality that can be converted into other important nitrogen-containing groups, such as amines, or into carboxylic acid derivatives.
The carbon-nitrogen triple bond of the nitrile can be reduced to yield a primary amine. This transformation is of significant synthetic importance. Common methods for this reduction include:
Catalytic Hydrogenation: This involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. google.com Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are effective. The reaction typically proceeds through an imine intermediate, which is further reduced to the amine.
Chemical Reduction: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent.
These reactions convert this compound into 2-(aminomethyl)-5-(trifluoromethoxy)phenol.
| Method | Reagents and Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Raney Ni, Pd/C), High Pressure | 2-(aminomethyl)-5-(trifluoromethoxy)phenol |
| Chemical Reduction | 1. LiAlH₄ in ether/THF 2. H₂O workup | 2-(aminomethyl)-5-(trifluoromethoxy)phenol |
| Hydrosilylation | Hydrosilane (e.g., PhSiH₃), Catalyst | 2-(aminomethyl)-5-(trifluoromethoxy)phenol |
The nitrile group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. libretexts.orglibretexts.org The reaction proceeds via an amide intermediate, which can sometimes be isolated under carefully controlled, mild conditions. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, results in the formation of 2-hydroxy-4-(trifluoromethoxy)benzoic acid and an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), initially produces the carboxylate salt (sodium 2-hydroxy-4-(trifluoromethoxy)benzoate) and ammonia (B1221849) gas. libretexts.orgweebly.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
| Hydrolysis Type | Reagents and Conditions | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Acid-Catalyzed | aq. H₂SO₄ or HCl, Heat (Reflux) | 2-Hydroxy-4-(trifluoromethoxy)benzamide | 2-Hydroxy-4-(trifluoromethoxy)benzoic acid |
| Base-Catalyzed | 1. aq. NaOH, Heat (Reflux) 2. H₃O⁺ | 2-Hydroxy-4-(trifluoromethoxy)benzamide | 2-Hydroxy-4-(trifluoromethoxy)benzoic acid |
Cycloaddition Reactions with Nitrile Functionality
The nitrile (-C≡N) group in this compound is a versatile functional group capable of participating in various chemical transformations, most notably cycloaddition reactions. A prominent example is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, which is a powerful method for synthesizing five-membered heterocyclic compounds. mdpi.comchem-station.comwikipedia.org
Specifically, the nitrile functionality can react with azide (B81097) compounds (containing the N₃⁻ group) to form tetrazoles. nih.govresearchgate.netnih.gov This reaction, often catalyzed by Brønsted or Lewis acids, proceeds by the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide anion. youtube.com The process is believed to be a stepwise cycloaddition, culminating in the formation of the stable, aromatic tetrazole ring. youtube.com The formation of the tetrazole is a significant driving force for this reaction. youtube.com
Another key [3+2] cycloaddition reaction involves nitrile oxides (R-C≡N⁺-O⁻) as the 1,3-dipole. chem-station.commdpi.com The reaction of a benzonitrile (B105546) derivative with a nitrile oxide can lead to the formation of 1,2,4-oxadiazoles. rsc.org The regiochemistry of these cycloadditions—determining which atoms of the dipole connect to the nitrile—is governed by frontier molecular orbital (FMO) theory. wikipedia.orgias.ac.in The electronic properties of the substituents on both the nitrile and the dipole influence the orbital energies and dictate the preferred orientation of the addition. mdpi.commdpi.com
The presence of the hydroxyl and trifluoromethoxy groups on the benzene (B151609) ring of this compound will electronically influence the nitrile group, affecting its reactivity in these cycloaddition reactions compared to unsubstituted benzonitrile.
Reactivity of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group plays a significant role in the reactivity of the benzene ring towards nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring, making it susceptible to attack by a nucleophile. chemsociety.org.nguomustansiriyah.edu.iq
While the -OCF₃ group itself is generally not a leaving group, its presence significantly enhances the rate of substitution of other leaving groups on the ring. chemsociety.org.ng Studies on similar molecules have shown that the activating effect of a trifluoromethyl group can be comparable to or even greater than that of a nitro group, another powerful activating group for SNAr reactions. chemsociety.org.ng
Electrophilic aromatic substitution (EAS) is governed by the electronic effects of the substituents already present on the benzene ring, which direct the position of the incoming electrophile and affect the reaction rate. wikipedia.orgyoutube.com The benzene ring of this compound has three substituents with distinct directing effects:
Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director due to its powerful electron-donating resonance effect. libretexts.orgquora.com
Trifluoromethoxy (-OCF₃) group: This group is generally considered deactivating but ortho, para-directing. nih.govbeilstein-journals.org Its strong electron-withdrawing inductive effect deactivates the ring, but the lone pairs on the oxygen atom can participate in resonance, directing substitution to the ortho and para positions. nih.govbeilstein-journals.org
Nitrile (-CN) group: This is a deactivating group and a meta-director due to both its inductive and resonance electron-withdrawing effects. uomustansiriyah.edu.iqmasterorganicchemistry.com
When multiple substituents are present, the directing effect is typically controlled by the most powerful activating group. In this molecule, the hydroxyl group is the strongest activator. Therefore, it will dominate the directing effects for electrophilic aromatic substitution. The hydroxyl group will direct incoming electrophiles to the positions ortho and para to it. Since the para position (position 4) is already occupied by the trifluoromethoxy group, substitution is expected to occur primarily at the positions ortho to the hydroxyl group, which are positions 3 and 5.
| Substituent | Position | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -OH | 1 | Strongly Activating | Ortho, Para |
| -CN | 2 | Deactivating | Meta |
| -OCF₃ | 4 | Deactivating | Ortho, Para |
The trifluoromethoxy group is known for its high thermal and chemical stability. nih.gov This robustness is largely attributed to the strength of the carbon-fluorine (C-F) bonds. acs.org The aryl trifluoromethyl ether linkage, C(aryl)-O(CF₃), is generally resistant to attack by acids, bases, and various oxidizing and reducing agents under typical conditions. nih.gov
Cleavage of this bond is challenging and often requires specific and harsh conditions. Two primary mechanistic pathways for the cleavage of related fluoroalkyl groups are considered:
Heterolytic Cleavage: This pathway involves the breaking of the bond where one fragment retains both electrons. While direct heterolytic cleavage of the C-O bond is difficult, transformations of related N-OCF₃ bonds have been shown to proceed via heterolytic cleavage of the N-O bond to form an ion pair. acs.org
Homolytic Cleavage: This pathway involves the bond breaking to form two radical species. youtube.com For trifluoromethylarenes, reductive cleavage can be initiated by a single-electron transfer (SET) to the aromatic ring, forming a radical anion. rsc.org This intermediate can then eliminate a fluoride (B91410) ion. While this applies to C-CF₃ bonds, similar radical-mediated pathways could be envisioned for C-OCF₃ cleavage under potent reductive conditions. rsc.orgnih.gov Metalloenzymes have also been shown to be capable of cleaving the highly stable C-F bond, often through oxidative mechanisms involving high-valent metal-oxo species.
Mechanistic Investigations of Key Reactions
Understanding the detailed mechanism of reactions involving this compound requires empirical data, with kinetic studies being a primary tool for elucidating reaction pathways. By measuring how the rate of a reaction changes with respect to the concentration of reactants, temperature, or catalyst, one can determine the reaction order, activation energy, and other thermodynamic parameters. atamanchemicals.com
For example, to investigate the mechanism of a [3+2] cycloaddition reaction involving the nitrile group, a kinetic study could be designed. The general approach would involve:
Monitoring Reactant Concentration: The concentration of this compound would be measured over time using techniques like HPLC or NMR spectroscopy.
Determining Reaction Order: By analyzing the plot of concentration versus time, one can determine the order of the reaction with respect to the benzonitrile derivative and the other reactant (e.g., the azide). For instance, studies on the related reaction of benzonitrile hydrogenation have shown it to obey first-order kinetics.
Calculating the Rate Constant (k): From the integrated rate law corresponding to the determined reaction order, the rate constant can be calculated.
Determining Activation Energy (Ea): The reaction would be performed at several different temperatures, and the corresponding rate constants would be measured. A plot of ln(k) versus 1/T (an Arrhenius plot) would yield a straight line whose slope is equal to -Ea/R, allowing for the calculation of the activation energy.
Kinetic data from such studies provide invaluable insight into the transition state of the rate-determining step and help to distinguish between proposed mechanisms (e.g., concerted vs. stepwise cycloaddition). rsc.org
| Parameter | How it is Determined | Information Gained |
|---|---|---|
| Reaction Order | Plotting concentration vs. time (or initial rates vs. concentration) | Indicates how many molecules are involved in the rate-determining step. |
| Rate Constant (k) | Calculated from the integrated rate law for the specific reaction order. | Quantifies the intrinsic speed of the reaction at a given temperature. |
| Activation Energy (Ea) | From the slope of an Arrhenius plot (ln(k) vs. 1/T). | Represents the minimum energy barrier that must be overcome for the reaction to occur. |
Identification of Reaction Intermediates
The study of reaction mechanisms is fundamentally reliant on the detection and characterization of transient intermediates. For this compound, direct experimental evidence for specific reaction intermediates remains a developing area of research. However, based on the known reactivity of analogous phenolic and benzonitrile compounds, several types of intermediates can be postulated and are subjects of ongoing investigation.
In reactions involving the phenolic hydroxyl group, such as etherification or esterification, a primary intermediate is the corresponding phenoxide ion . The formation of this anion, through deprotonation by a suitable base, significantly enhances the nucleophilicity of the oxygen atom, facilitating subsequent reactions. The stability and reactivity of this phenoxide are influenced by the electron-withdrawing nature of the trifluoromethoxy and cyano groups.
Transformations of the nitrile group, for instance, hydrolysis to an amide or a carboxylic acid, or reduction to an amine, proceed through distinct intermediates. Acid-catalyzed hydrolysis likely involves the formation of a nitrilium ion intermediate, which is subsequently attacked by water. In contrast, base-catalyzed hydrolysis proceeds via the initial attack of a hydroxide ion on the electrophilic carbon of the nitrile group, forming a cyanohydrin-like intermediate .
It is important to note that the direct spectroscopic observation (e.g., by NMR or IR spectroscopy) of these proposed intermediates for this compound is not extensively documented in publicly available literature. The transient and often low-concentration nature of these species presents a significant challenge to their isolation and characterization.
Table 1: Postulated Intermediates in the Transformations of this compound
| Reaction Type | Postulated Intermediate | Key Characteristics |
| O-Alkylation/Acylation | Phenoxide Ion | Enhanced nucleophilicity at the oxygen atom. |
| Acid-Catalyzed Nitrile Hydrolysis | Nitrilium Ion | Protonated nitrile, highly electrophilic carbon. |
| Base-Catalyzed Nitrile Hydrolysis | Cyanohydrin-like Adduct | Tetrahedral intermediate formed by nucleophilic attack. |
Isotopic Labeling Studies to Determine Bond Cleavage and Formation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or D for H), chemists can track which bonds are broken and which are formed.
To date, specific isotopic labeling studies detailing the bond cleavage and formation pathways in reactions of this compound have not been widely published. However, the principles of such studies can be applied to understand its potential reactivity.
For instance, in the hydrolysis of the nitrile group, labeling the oxygen atom of water with ¹⁸O (H₂¹⁸O) would allow for the determination of the origin of the oxygen atom in the resulting carboxylic acid or amide. If the ¹⁸O is incorporated into the final product, it provides clear evidence for the nucleophilic attack of water on the nitrile carbon.
Similarly, deuterium (B1214612) labeling can be employed to study the role of the phenolic proton. For example, in a reaction where the hydroxyl group participates, replacing the acidic proton with deuterium (to form 2-Deuteroxy-4-(trifluoromethoxy)benzonitrile) could reveal information about proton transfer steps and kinetic isotope effects, thereby shedding light on the rate-determining step of the reaction.
Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies
| Isotope | Labeled Reactant | Reaction Studied | Information Gained |
| ¹⁸O | H₂¹⁸O | Nitrile Hydrolysis | Confirms the origin of the oxygen atom in the product. |
| D | D₂O or deuterated solvent | Reactions involving the hydroxyl group | Elucidates the role of proton transfer in the mechanism. |
| ¹³C | K¹³CN (in a hypothetical synthesis) | Subsequent reactions of the nitrile | Tracks the fate of the nitrile carbon atom. |
Advanced Structural and Spectroscopic Characterization Techniques
X-ray Crystallography for Molecular Conformation and Crystal Packing Analysis
Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. rigaku.com The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of electron density, and thus atoms, within the crystal.
While specific experimental crystallographic data for 2-Hydroxy-4-(trifluoromethoxy)benzonitrile has not been reported in publicly accessible databases, a study on a related compound, such as 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, illustrates the type of information that can be obtained. nih.gov An SCXRD analysis would yield precise crystallographic parameters. For the title compound, key structural questions that could be answered include the planarity of the benzonitrile (B105546) ring, the orientation of the hydroxyl and trifluoromethoxy substituents relative to the ring, and the precise bond lengths and angles, which are influenced by the electronic effects of the substituents.
Table 1: Illustrative Crystallographic Data Table (Based on a Structurally Related Benzonitrile Derivative) Note: This data is for an analogous compound and is presented for illustrative purposes, as specific data for this compound is not available.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 15.123 |
| b (Å) | 7.891 |
| c (Å) | 21.456 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2558.9 |
| Z (molecules/unit cell) | 8 |
This interactive table demonstrates the typical parameters obtained from a single crystal X-ray diffraction experiment.
Beyond individual molecular structures, X-ray crystallography reveals how molecules interact with each other in the solid state. This analysis is crucial for understanding physical properties like melting point, solubility, and polymorphism. For this compound, the hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrile (-C≡N) nitrogen and the oxygen atoms of the hydroxyl and trifluoromethoxy groups are potential hydrogen bond acceptors.
Therefore, it is highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds. These interactions could form various motifs, such as chains or dimers. For instance, studies on other hydroxy-substituted benzonitriles have shown the formation of strong O—H⋯N hydrogen bonds that link molecules into specific arrangements. nih.gov In addition to hydrogen bonding, other non-covalent interactions like dipole-dipole forces and potential π-π stacking between the aromatic rings would be elucidated, providing a complete picture of the supramolecular assembly in the crystal.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced multi-dimensional techniques are often required for a complete and unambiguous structural assignment.
Two-dimensional (2D) NMR experiments provide correlation data that reveal connectivity between atoms, allowing for the definitive assignment of all proton and carbon signals in the spectrum. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. youtube.com For this compound, COSY would show correlations between the neighboring aromatic protons, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of carbon atoms that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons, such as the nitrile carbon, the carbons bearing the hydroxyl and trifluoromethoxy groups, and the carbon attached to the trifluoromethyl group in the OCF₃ moiety. By observing correlations from aromatic protons to these quaternary carbons, their positions can be confirmed.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on the molecular structure and typical chemical shifts for similar functional groups. Experimental verification is required.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations |
| C1 (-CN) | ~117 | - | H3, H5 |
| C2 (-OH) | ~160 | - | H3 |
| C3 | ~110 | ~7.0 | C1, C5, C-OH |
| C4 (-OCF₃) | ~155 | - | H3, H5 |
| C5 | ~115 | ~7.2 | C1, C3, C-OCF₃ |
| C6 | ~125 | ~7.6 | C2, C4, C-CN |
| -OH | - | ~6.0 | C2, C3 |
| -OCF₃ (CF₃) | ~121 (q) | - | - |
This interactive table outlines the expected NMR assignments that could be confirmed using a combination of 1D and 2D NMR experiments.
For materials that are not crystalline or are part of a larger, insoluble matrix, solid-state NMR (SSNMR) spectroscopy is a powerful alternative to X-ray diffraction for structural analysis. SSNMR can provide information about molecular structure, conformation, and dynamics in the solid state. If this compound were to exist in an amorphous state or be incorporated into a polymer, SSNMR could be used to study its local environment and conformational properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, revealing details about polymorphism (the existence of different crystal forms) and intermolecular interactions that are averaged out in solution-state NMR.
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. beilstein-journals.org In this compound, a potential dynamic process for investigation would be the rotation around the C-O bond of the trifluoromethoxy group. At low temperatures, this rotation might be slow enough to result in distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (energy barrier) for this rotational process, providing quantitative insight into the molecule's conformational flexibility. No such studies have been published for this specific compound, but the methodology is well-established for analyzing dynamic molecular behavior.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound. These two methods are complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa. thermofisher.com The vibrational spectrum is dominated by the characteristic modes of the hydroxyl (-OH), cyano (-C≡N), and trifluoromethoxy (-OCF₃) groups, as well as the vibrations of the substituted benzene (B151609) ring.
Detailed Vibrational Mode Assignments
The assignment of vibrational modes is based on the comparison with known frequencies for similar functional groups and substituted benzene derivatives. nih.govresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support and refine the experimental assignments. nih.govresearchgate.net
Key vibrational modes for this compound include:
Hydroxyl Group (-OH): The O-H stretching vibration (ν(O-H)) is expected to appear as a broad and strong band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. The exact position and broadness are sensitive to hydrogen bonding. The in-plane bending (δ(O-H)) and out-of-plane bending (γ(O-H)) modes are found at lower frequencies.
Cyano Group (-C≡N): The nitrile stretching vibration (ν(C≡N)) gives rise to a sharp and intense band in the region of 2220-2240 cm⁻¹. researchgate.net The intensity of this band can be enhanced by conjugation with the phenyl ring. researchgate.net
Trifluoromethoxy Group (-OCF₃): This group is characterized by strong C-F stretching vibrations. Asymmetric and symmetric stretching modes of the CF₃ group typically appear in the 1200-1000 cm⁻¹ region. The C-O stretching vibration associated with the ether linkage is also found in this fingerprint region.
Benzene Ring: The aromatic ring exhibits several characteristic vibrations. C-H stretching modes (ν(C-H)) are observed above 3000 cm⁻¹. C=C stretching vibrations (ν(C=C)) within the ring occur in the 1600-1450 cm⁻¹ range. In-plane (δ(C-H)) and out-of-plane (γ(C-H)) C-H bending vibrations provide information about the substitution pattern on the ring.
Below is a table summarizing the expected vibrational mode assignments.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| O-H Stretch | -OH | 3400 - 3200 | Weak / Not Observed | Strong, Broad |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | 3100 - 3000 | Medium-Weak |
| C≡N Stretch | -CN | 2240 - 2220 | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | Benzene Ring | 1620 - 1580, 1520 - 1470 | 1620 - 1580, 1520 - 1470 | Medium-Strong |
| O-H In-plane Bend | -OH | 1410 - 1310 | Weak / Not Observed | Medium |
| C-F Asymmetric/Symmetric Stretch | -CF₃ | 1280 - 1100 | 1280 - 1100 | Very Strong |
| C-O Stretch | Ar-O-CF₃ | 1100 - 1000 | 1100 - 1000 | Strong |
| Aromatic C-H Out-of-plane Bend | Ar-H | 900 - 675 | Weak / Not Observed | Strong |
| O-H Out-of-plane Bend | -OH | ~700 - 600 | Not Observed | Medium, Broad |
Overtone and Combination Band Analysis
In addition to the fundamental vibrational modes, the FT-IR and Raman spectra can exhibit weaker bands at higher frequencies, which are attributed to overtones (multiples of a fundamental frequency) and combination bands (sums of two or more fundamental frequencies). researchgate.net These bands are often observed in the near-infrared (NIR) region. For instance, the first overtone of the O-H stretching vibration (2ν(O-H)) can appear in the 6000-7000 cm⁻¹ region. While generally much weaker than the fundamental transitions, the analysis of these bands can provide further insights into molecular anharmonicity and structure. frontiersin.org
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. pnnl.gov For this compound (C₈H₄F₃NO₂), the exact mass can be calculated with high accuracy, allowing for unambiguous formula assignment. thermofisher.com
Electron ionization mass spectrometry (EI-MS) provides further structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺·) is typically observed, and its fragmentation follows predictable pathways based on the stability of the resulting ions and neutral fragments.
Expected Fragmentation Pathways:
Loss of a Methyl Radical from the Trifluoromethoxy Group: While less common for this group, fragmentation can be initiated by rearrangements.
Loss of ·CF₃: Cleavage of the O-CF₃ bond can lead to the loss of a trifluoromethyl radical, resulting in a significant [M - 69]⁺ peak.
Loss of HCN: A characteristic fragmentation for nitriles is the elimination of a neutral hydrogen cyanide molecule, leading to an [M - 27]⁺ ion. nih.gov
Cleavage of the Trifluoromethoxy Group: The entire -OCF₃ group can be lost, generating an [M - 85]⁺ ion.
Formation of Benzoyl-type Cations: Subsequent loss of CO from fragment ions is a common pathway for aromatic carbonyl-containing species, although not directly applicable here, analogous ring fragmentations can occur.
A table of potential major fragments is provided below.
| m/z (Mass-to-Charge Ratio) | Ion Formula | Fragment Lost |
| 203 | [C₈H₄F₃NO₂]⁺· | (Molecular Ion) |
| 176 | [C₇H₄F₃O₂]⁺ | HCN |
| 134 | [C₇H₄NO₂]⁺ | ·CF₃ |
| 118 | [C₈H₄F₃N]⁺· | ·OH |
| 106 | [C₆H₄NO]⁺ | ·CF₃, CO |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy provide information about the electronic structure and photophysical properties of the molecule.
Analysis of Electronic Transitions and Chromophores
The primary chromophore in this compound is the substituted benzene ring. The hydroxyl (-OH), cyano (-C≡N), and trifluoromethoxy (-OCF₃) groups act as auxochromes, modifying the energy and intensity of the electronic transitions of the benzene ring. The hydroxyl group is a strong electron-donating group (activating), while the cyano group is a strong electron-withdrawing group (deactivating). This "push-pull" substitution pattern can lead to significant shifts in the absorption maxima.
The UV-Vis spectrum is expected to show characteristic π → π* transitions. Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200 nm and a weaker, more structured band (B-band) at longer wavelengths (250-300 nm). The presence of the electron-donating -OH group and electron-withdrawing -CN group is likely to cause a red shift (bathochromic shift) of the B-band.
| Transition | Chromophore | Expected λₘₐₓ (nm) | Solvent Effects |
| π → π | Benzene Ring | ~210 - 230 | Minor shifts with solvent polarity. |
| π → π | Benzene Ring | ~270 - 290 | Can show shifts depending on H-bonding interactions. |
Photophysical Properties and Photochemical Reactivity
Molecules with donor-acceptor substituents on an aromatic ring can exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT) upon photoexcitation. mpg.de Following absorption of a photon, the molecule reaches a locally excited (LE) state. In polar solvents, it may then relax to a lower-energy ICT state, which is characterized by a large dipole moment.
Fluorescence emission can potentially occur from either the LE or the ICT state. Emission from the ICT state is typically characterized by a large Stokes shift (a significant difference in wavelength between the absorption maximum and the emission maximum) and strong dependence on solvent polarity. mpg.de In non-polar solvents, emission is more likely to originate from the LE state, appearing at shorter wavelengths. The photochemical reactivity of such compounds is often linked to the nature of their excited states, but specific pathways for this molecule are not extensively documented, excluding phototoxicity.
Computational and Theoretical Investigations of 2 Hydroxy 4 Trifluoromethoxy Benzonitrile
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations are fundamental to the computational study of molecular systems. For a molecule such as 2-Hydroxy-4-(trifluoromethoxy)benzonitrile, DFT methods, particularly using hybrid functionals like B3LYP, are commonly employed in conjunction with basis sets like 6-311G(d,p) to provide a balance of computational cost and accuracy. These calculations underpin the analysis of the molecule's geometry, electronic structure, and predicted spectroscopic properties.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. For this compound, this involves optimizing bond lengths, bond angles, and dihedral (torsion) angles.
Due to the presence of rotatable single bonds, specifically the C-O bonds of the hydroxyl and trifluoromethoxy groups, the molecule can exist in different spatial arrangements known as conformations. Conformational analysis is performed to identify the most stable conformer(s). ufms.br This typically involves rotating the flexible dihedral angles and performing geometry optimization on each resulting structure to find all local energy minima on the potential energy surface. The conformer with the global minimum energy is considered the most stable and is used for subsequent property calculations. The stability of different conformers is influenced by factors such as intramolecular hydrogen bonding, which may occur between the hydroxyl proton and the nitrogen atom of the nitrile group, and steric hindrance from the bulky trifluoromethoxy group. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for a Benzonitrile (B105546) Derivative This table presents typical data obtained from a DFT/B3LYP geometry optimization. The values are for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C≡N | 1.15 Å |
| Bond Length | C-OH | 1.36 Å |
| Bond Length | C-O(CF3) | 1.37 Å |
| Bond Angle | C-C-C (ring) | ~120° |
| Dihedral Angle | C-C-O-H | 0.0° (planar) |
Once the optimized geometry is obtained, the electronic properties of this compound can be investigated. This analysis is crucial for understanding the molecule's reactivity and kinetic stability. nih.gov Key components of this analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
Molecular Orbitals: The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance. In aromatic systems like this, these orbitals are typically π-orbitals delocalized over the benzene (B151609) ring and the nitrile group.
Charge Distribution: The distribution of electron density within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, negative potential is expected around the oxygen and nitrogen atoms, while positive potential would be associated with the hydroxyl hydrogen.
Table 2: Example Electronic Properties Calculated via DFT This table shows representative electronic property data derived from HOMO-LUMO energies for a substituted benzonitrile.
| Property | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.85 |
| LUMO Energy | ELUMO | - | -1.55 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |
| Ionization Potential | I | -EHOMO | 6.85 |
| Electron Affinity | A | -ELUMO | 1.55 |
| Chemical Hardness | η | (I - A) / 2 | 2.65 |
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, vibrational and electronic spectra are of primary interest.
Vibrational Spectroscopy: The harmonic vibrational frequencies can be calculated from the second derivative of the energy with respect to atomic displacements. These theoretical frequencies correspond to the fundamental modes observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. researchgate.net This analysis allows for the confident assignment of experimental spectral bands to specific molecular motions, such as the characteristic C≡N stretch, O-H bend, and C-F stretches.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. The calculations yield the excitation energies and oscillator strengths for transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) and intensities in the experimental spectrum. These transitions in aromatic molecules are typically of the π → π* type.
Reaction Mechanism Predictions and Energy Landscapes
Beyond static molecular properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. By mapping the potential energy surface (PES), researchers can predict reaction mechanisms, identify intermediate structures, and calculate the energy barriers that govern reaction rates.
For any proposed reaction involving this compound, a key objective is to locate the transition state (TS). A transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Its structure represents the highest energy point along the minimum energy path between reactants and products.
Computational algorithms are used to search for and optimize the geometry of the TS. A frequency calculation is then performed to confirm its identity; a true TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The energy difference between the transition state and the reactants is the activation energy (Ea), which is the primary determinant of the reaction rate. nih.gov
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. chemrxiv.org While a full PES is complex, its key features can be explored computationally.
A reaction coordinate scan (or relaxed PES scan) is a common technique used to approximate the minimum energy path. In this method, a specific geometric parameter, such as a bond length or angle that is changing during the reaction, is systematically varied in steps. At each step, all other geometric parameters are optimized. nih.gov Plotting the energy at each step generates a one-dimensional energy profile along the chosen reaction coordinate, which can reveal the presence of energy barriers (transition states) and minima (intermediates). For more complex reactions, multiple coordinates may be involved, and the reaction path may exhibit features like bifurcations, where a single transition state leads to multiple products. nih.govresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed insights into molecular motions, conformational changes, and intermolecular interactions at an atomic level. For this compound, MD simulations can elucidate its behavior in various environments, such as in a crystalline state or in solution. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, to model the interactions between atoms.
Conformational Flexibility and Dynamic Behavior
The conformational landscape of this compound is primarily dictated by the rotation around its single bonds, particularly the bonds connecting the hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups to the benzene ring.
Rotational Barriers: The orientation of the hydroxyl and trifluoromethoxy groups relative to the aromatic ring is a key aspect of the molecule's flexibility. MD simulations can map the potential energy surface associated with the rotation around the C-O bonds. For the hydroxyl group, an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen of the nitrile group could potentially stabilize a specific planar conformation, a feature commonly observed in analogous ortho-hydroxy benzonitrile structures. nih.gov The rotation of the bulkier trifluoromethoxy group is also of interest, as steric hindrance and electronic effects will influence its preferred orientation.
Ring Dynamics: While the benzene ring itself is rigid, the substituents can exhibit vibrational and rotational motions. MD trajectories can be analyzed to determine the time scales and amplitudes of these motions. nih.gov This provides a picture of how the molecule explores its conformational space at a given temperature.
Dynamic Behavior: Studies on similar molecules, like benzonitrile in the liquid phase, show complex dynamics that include ballistic motion at very short timescales, followed by restricted angular diffusion and, eventually, free diffusion. nih.govstanford.edu For this compound, MD simulations could reveal similar multi-stage dynamic processes, influenced by its specific substitution pattern and the surrounding medium.
Intermolecular Interactions in Condensed Phases
In condensed phases (liquid or solid), the behavior of this compound is governed by a network of intermolecular interactions. MD simulations are ideal for exploring these interactions.
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the nitrile nitrogen and the oxygen atoms of the hydroxyl and trifluoromethoxy groups can act as acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, which are crucial in determining the structure of the condensed phase.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar nitrile (-CN), hydroxyl (-OH), and trifluoromethoxy (-OCF3) groups. Simulations can reveal how these dipoles align in the liquid or solid state, leading to specific local ordering. For instance, studies on neat benzonitrile have shown evidence of local antiparallel configurations driven by these interactions. nih.govstanford.edu
π-π Stacking: The aromatic ring can participate in π-π stacking interactions with neighboring molecules. The geometry of these interactions (e.g., parallel-displaced vs. T-shaped) can be analyzed from MD trajectories to understand the packing motifs in the solid state or local ordering in the liquid state.
Prediction of Macroscopic Properties from Molecular Structure
Computational chemistry provides a bridge between the molecular structure of a compound and its macroscopic properties. Using quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to predict various properties of this compound.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO response of a molecule, guiding the synthesis of new materials. The NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.
The key NLO properties, the static dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT methods. orientjchem.org A high value for the first-order hyperpolarizability is indicative of a significant NLO response. For this compound, the presence of electron-donating (-OH, -OCF3) and electron-withdrawing (-CN) groups on the aromatic ring creates a charge-transfer system, which is a known strategy for enhancing NLO properties.
Table 1: Calculated Non-Linear Optical Properties
| Property | Symbol | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 3.5 D |
| Mean Polarizability | ⟨α⟩ | 120 x 10-24 esu |
| Total First Hyperpolarizability | βtot | 450 x 10-30 esu |
Note: The values presented are hypothetical and illustrative of typical results from DFT calculations on similar aromatic compounds.
Thermodynamic Properties and Stability
Quantum chemical calculations can accurately predict the thermodynamic properties of a molecule in the gas phase. These calculations are essential for understanding the stability and reactivity of a compound. Properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be determined.
The electronic stability of the molecule can be assessed by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity. For this compound, the intramolecular charge transfer character would influence these orbital energies.
Table 2: Predicted Thermodynamic Properties at 298.15 K
| Property | Symbol | Predicted Value | Unit |
|---|---|---|---|
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -750.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -645.2 | kJ/mol |
| Heat Capacity (gas) | Cp,gas | 185.3 | J/mol·K |
| HOMO-LUMO Energy Gap | ΔE | 4.8 | eV |
Note: Thermodynamic values are illustrative and based on computational predictions for structurally related fluorinated aromatic compounds.
Solvation Effects and Solvent-Molecule Interactions
The properties and behavior of a molecule can be significantly altered by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by representing it as a continuous medium with a specific dielectric constant. These calculations can predict changes in conformational stability, electronic structure, and spectroscopic properties upon solvation.
For this compound, the stability of different conformers (e.g., related to the -OH group orientation) may change in polar versus non-polar solvents. Furthermore, the electronic absorption spectrum (related to the HOMO-LUMO gap) is expected to shift depending on the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, the charge-transfer excited state might be stabilized, leading to a red shift (a shift to a longer wavelength) in the absorption maximum.
Table 3: Predicted Solvent Effects on the Lowest Energy Electronic Transition
| Solvent | Dielectric Constant (ε) | Predicted Absorption Maximum (λmax) |
|---|---|---|
| Gas Phase | 1.0 | 285 nm |
| Hexane | 1.9 | 288 nm |
| Dichloromethane | 8.9 | 295 nm |
| Ethanol | 24.6 | 302 nm |
| Water | 78.4 | 305 nm |
Note: The predicted absorption maxima are hypothetical values intended to illustrate the trend of solvatochromic shifts.
Design and Synthesis of Derivatives and Analogs of 2 Hydroxy 4 Trifluoromethoxy Benzonitrile
Structure-Activity Relationship (SAR) Studies for Chemical Applications (non-biological)
While specific non-biological SAR studies on 2-hydroxy-4-(trifluoromethoxy)benzonitrile are not extensively documented in publicly available literature, principles derived from related compounds can guide the design of new derivatives with tailored properties for applications in materials science and organic electronics.
Systematic Substitution on the Aromatic Ring
Systematic substitution on the aromatic ring of this compound can significantly influence its molecular properties. The introduction of various functional groups can alter the electron density, polarity, and steric profile of the molecule.
Electron-Withdrawing Groups (EWGs): Introducing additional EWGs, such as nitro (-NO2) or cyano (-CN) groups, onto the aromatic ring would likely enhance the electron-deficient nature of the benzene (B151609) ring. This modification could be advantageous in applications requiring high electron affinity, such as in the design of n-type organic semiconductors. The synthesis of such derivatives could be approached through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups. For instance, nitration of similar trifluoromethyl-substituted precursors has been demonstrated to proceed with high yields. google.com
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like alkyl or alkoxy groups would increase the electron density of the aromatic system. This could be useful for tuning the photophysical properties of the molecule, such as its fluorescence, or for modulating its reactivity in certain chemical transformations.
Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) can influence intermolecular interactions, such as halogen bonding, which can play a crucial role in the solid-state packing of materials. This, in turn, can affect properties like charge transport in organic thin-film transistors.
The following table outlines potential substitution patterns and their predicted effects on the properties of the parent compound.
| Position of Substitution | Substituent | Predicted Effect on Properties |
| 3, 5, or 6 | Nitro (-NO₂) | Increased electron deficiency, potential for enhanced n-type semiconducting properties. |
| 3, 5, or 6 | Alkyl (-CH₃, -C₂H₅) | Increased electron density, potential for tuning solubility and photophysical properties. |
| 3, 5, or 6 | Methoxy (-OCH₃) | Increased electron density, potential for modifying intermolecular interactions. |
| 3, 5, or 6 | Halogen (-F, -Cl, -Br) | Altered solid-state packing through halogen bonding, potential impact on charge transport. |
Modifications of the Hydroxyl and Nitrile Functional Groups
The hydroxyl and nitrile groups are key reactive sites for derivatization, offering numerous possibilities for creating a diverse library of compounds.
Hydroxyl Group Modifications: The phenolic hydroxyl group can be readily converted into an ether or ester. Etherification, for example by reaction with alkyl halides, can introduce long alkyl chains or other functional moieties. This is a common strategy in the synthesis of liquid crystals, where long aliphatic chains contribute to the formation of mesophases. For instance, 2,3,4-trihydroxy benzonitrile (B105546) has been used as a core to synthesize liquid crystalline trimers through ether linkages. researchgate.net
Nitrile Group Transformations: The nitrile group is a versatile functional group that can undergo a variety of transformations. researchgate.net It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine using reducing agents like lithium aluminum hydride. researchgate.netwikipedia.org These transformations open up avenues for creating derivatives with different functionalities and potential applications. For example, the conversion to an amine would introduce a basic site into the molecule, which could be useful for catalytic applications or for further derivatization.
Alterations to the Trifluoromethoxy Moiety
The trifluoromethoxy group (-OCF3) is a significant contributor to the electronic properties and metabolic stability of the molecule. nih.gov While direct modification of this group is challenging due to its high stability, analogs with other fluoroalkoxy groups could be synthesized to probe the effect of fluorine content on the compound's properties.
For example, replacing the trifluoromethoxy group with a difluoromethoxy (-OCHF2) or a monofluoromethoxy (-OCH2F) group could systematically vary the electron-withdrawing strength and lipophilicity. The synthesis of such analogs would likely require starting from different fluorinated precursors. The role of the trifluoromethoxy group is significant in medicinal chemistry for its ability to enhance metabolic stability and membrane permeability. nih.gov
Scaffold Derivatization for Advanced Materials
The scaffold of this compound holds potential for the development of advanced materials, particularly in the field of liquid crystals and polymers, due to its rigid aromatic core and polar functional groups.
Derivatization strategies for creating liquid crystalline materials often involve the attachment of mesogenic (liquid crystal-forming) units to the core scaffold. This can be achieved by converting the hydroxyl group into an ether linkage with a long alkyl chain or a biphenyl (B1667301) unit, which are common components of liquid crystal molecules. For example, polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol have been shown to induce vertical alignment of liquid crystal molecules. nih.gov Similarly, the benzonitrile moiety is a common feature in liquid crystal design, contributing to the necessary dipole moment for electro-optical switching. researchgate.net
For polymer applications, the hydroxyl or nitrile group could be used as a point of attachment for polymerization. For instance, the hydroxyl group could be converted into a methacrylate (B99206) or acrylate (B77674) monomer, which could then be polymerized to form a side-chain polymer with pendant 2-cyano-4-(trifluoromethoxy)phenyl groups. Such polymers could exhibit interesting optical or dielectric properties.
The following table summarizes potential derivatization strategies for advanced materials.
| Material Type | Derivatization Strategy | Potential Application |
| Liquid Crystals | Etherification of the hydroxyl group with long alkyl chains or biphenyl units. | Display technologies, optical switches. |
| Polymers | Conversion of the hydroxyl group to a polymerizable moiety (e.g., acrylate). | High-performance plastics, dielectric materials. |
Strategies for Chiral Resolution and Enantioselective Synthesis (if applicable)
The parent compound, this compound, is achiral. However, derivatization can introduce chirality into the molecule, necessitating strategies for chiral resolution or enantioselective synthesis.
For instance, if a chiral center is introduced through modification of the hydroxyl or nitrile group, or by substitution on the aromatic ring with a chiral moiety, the resulting racemic mixture would require separation into its constituent enantiomers. Classical resolution methods involve the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation of the diastereomers through crystallization.
Alternatively, enantioselective synthesis aims to produce a single enantiomer directly. Recent advances in catalysis have enabled the enantioselective synthesis of chiral nitriles. acs.orgacs.org For example, catalytic enantioselective Strecker synthesis has been used to produce chiral α-amino nitriles. acs.org Furthermore, atroposelective synthesis of axially chiral benzonitriles has been achieved through organocatalysis, which could be a relevant strategy if derivatization leads to atropisomers. researchgate.netnih.gov
The applicability of these methods would depend on the specific structure of the chiral derivative of this compound being synthesized.
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules is undergoing a paradigm shift, with a move towards more efficient, safer, and automated processes. mt.combioduro.com Integrating the synthesis of 2-Hydroxy-4-(trifluoromethoxy)benzonitrile and its derivatives into flow chemistry and automated platforms presents a significant area for future research.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety profiles for handling hazardous reagents, and the potential for seamless scale-up. mt.comnih.gov Future studies should focus on developing robust and efficient flow synthesis protocols for this compound. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The development of such protocols would not only make the compound more accessible for research and industrial applications but also align with the principles of green chemistry by potentially reducing solvent waste and energy consumption.
Furthermore, the integration of these flow processes with automated synthesis platforms, controlled by sophisticated software, could enable the rapid and systematic creation of a library of derivatives. nih.govresearchgate.net This high-throughput synthesis approach would be invaluable for screening new compounds with tailored properties for various applications, from pharmaceuticals to materials science.
Advanced Mechanistic Studies under Extreme Conditions
A thorough understanding of a molecule's behavior under a range of conditions is crucial for its effective application. For this compound, there is a significant opportunity to conduct advanced mechanistic studies, particularly under extreme conditions of temperature and pressure.
Such studies could reveal novel reaction pathways and the formation of unique intermediates that are not observable under standard laboratory conditions. High-pressure experiments, for instance, can provide insights into the volume of activation and the transition state of reactions involving this compound, offering a deeper understanding of its reactivity. Similarly, high-temperature studies can elucidate its thermal stability and decomposition pathways, which is critical for its application in high-performance materials.
Advanced spectroscopic and computational techniques will be instrumental in these investigations. In-situ monitoring of reactions under extreme conditions, coupled with theoretical modeling, can provide a detailed picture of the reaction mechanisms at a molecular level. This fundamental knowledge is essential for optimizing existing synthetic routes and for the rational design of new reactions.
Rational Design of New Functional Materials and Devices
The trifluoromethoxy and nitrile functional groups in this compound impart unique electronic and physical properties, making it an attractive building block for new functional materials. chemimpex.com Future research should focus on the rational design and synthesis of polymers, liquid crystals, and organic electronic materials derived from this compound.
The high thermal stability and chemical resistance often associated with fluorinated compounds suggest that polymers incorporating this moiety could exhibit enhanced durability. chemimpex.com Research could explore the synthesis of polyesters, polyamides, or polyimides where this compound is a key monomer, targeting applications in demanding environments.
In the realm of organic electronics, the electron-withdrawing nature of the trifluoromethoxy and nitrile groups can be exploited to tune the electronic properties of organic semiconductors. ossila.com By incorporating this unit into conjugated polymer backbones or as side chains, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) with improved performance and stability.
| Potential Material Class | Key Feature of this compound | Targeted Application |
| High-Performance Polymers | Thermal and chemical stability from the trifluoromethoxy group. | Aerospace components, industrial coatings. |
| Liquid Crystals | Anisotropic molecular shape and strong dipole moment. | Advanced display technologies. |
| Organic Semiconductors | Electron-withdrawing properties of trifluoromethoxy and nitrile groups. | OLEDs, OPVs, OFETs. |
Cross-Disciplinary Research with Other Scientific Fields
The unique properties of this compound also open up avenues for cross-disciplinary research beyond its immediate chemical applications. One promising, yet largely unexplored, area is its potential role in environmental chemistry.
Given the persistence of some fluorinated compounds in the environment, it is crucial to investigate the environmental fate and potential transformation pathways of this compound. This research would involve collaboration with environmental scientists to study its behavior in soil and water, its potential for bioaccumulation, and its biodegradability. Understanding these aspects is essential for ensuring the sustainable use of this and related compounds.
Further collaborations with biologists and toxicologists could explore the interactions of this molecule with biological systems, which could inform the design of safer and more effective bioactive compounds. The insights gained from such cross-disciplinary studies will be vital for the responsible development and application of new technologies based on this versatile chemical building block.
Q & A
Q. Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
